Methoxychlor-d6 (dimethoxy-d6)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methoxychlor-d6 (dimethoxy-d6) is a deuterated organic compound. Deuterium, a stable isotope of hydrogen, is incorporated into the molecular structure, which can influence the compound’s physical and chemical properties. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methoxychlor-d6 (dimethoxy-d6) typically involves multiple steps. One common approach is the deuteration of precursor compounds using deuterium gas or deuterated reagents. The reaction conditions often require the use of catalysts and specific solvents to achieve high deuterium incorporation.

Industrial Production Methods

Industrial production of this compound may involve large-scale deuteration processes. These processes are optimized for efficiency and cost-effectiveness, often using continuous flow reactors and advanced purification techniques to ensure high purity and yield.

化学反応の分析

Types of Reactions

Methoxychlor-d6 (dimethoxy-d6) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding deuterated phenols or quinones.

Reduction: Reduction reactions can yield deuterated hydrocarbons.

Substitution: Halogen substitution reactions can introduce other functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) or iodine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield deuterated phenols, while reduction can produce deuterated alkanes.

科学的研究の応用

Methoxychlor-d6 (dimethoxy-d6) has several scientific research applications:

Chemistry: Used as a tracer in reaction mechanisms and kinetic studies due to its deuterium content.

Biology: Employed in metabolic studies to track the incorporation and transformation of deuterated compounds in biological systems.

Medicine: Investigated for its potential in drug development, particularly in improving the pharmacokinetic properties of pharmaceuticals.

Industry: Utilized in the production of deuterated materials for advanced technological applications, such as in the development of specialized polymers and electronic devices.

作用機序

The mechanism of action of Methoxychlor-d6 (dimethoxy-d6) involves its interaction with molecular targets through deuterium-hydrogen exchange. This exchange can alter the compound’s reactivity and stability, influencing its behavior in chemical and biological systems. The specific pathways and targets depend on the context of its application, such as enzyme interactions in biological studies or catalytic processes in industrial applications.

類似化合物との比較

Similar Compounds

2,3-Dideuterio-1-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]-4-methoxybenzene: Similar structure but without deuterium at specific positions.

1-[2,2,2-Trichloro-1-(4-methoxyphenyl)ethyl]-4-methoxybenzene: Lacks deuterium incorporation.

2,3-Dideuterio-1-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]benzene: Similar but without the methoxy group at the 4-position.

Uniqueness

The uniqueness of Methoxychlor-d6 (dimethoxy-d6) lies in its specific deuterium incorporation, which can significantly affect its chemical properties and reactivity. This makes it valuable for specialized applications where isotopic effects are crucial.

生物活性

Methoxychlor-d6, also known as dimethoxy-d6, is a stable isotope-labeled analog of methoxychlor, a synthetic insecticide historically used in agriculture and pest control. This compound has garnered attention for its potential biological activities, particularly in the context of endocrine disruption and metabolic studies. This article delves into the biological activity of Methoxychlor-d6, highlighting its metabolic pathways, effects on various biological systems, and relevant case studies.

- Chemical Formula: C16H15Cl3O2 (for methoxychlor)

- Molecular Weight: 319.65 g/mol

- Structure: Methoxychlor contains two methoxy groups and is structurally related to DDT (dichloro-diphenyl-trichloroethane), a well-known pesticide.

Metabolic Pathways

Methoxychlor undergoes extensive metabolism in vivo, primarily through hepatic pathways. Studies utilizing isolated rat hepatocytes have shown that Methoxychlor is transformed into various metabolites, which can exhibit different biological activities compared to the parent compound.

Key Metabolic Processes:

- Phase I Metabolism: Involves oxidation reactions mediated by cytochrome P450 enzymes (CYPs), such as CYP3A4 and CYP2B6. These enzymes facilitate the conversion of Methoxychlor into hydroxylated metabolites.

- Phase II Metabolism: Conjugation reactions occur where metabolites are further processed to enhance water solubility for excretion.

Endocrine Disruption

Methoxychlor has been extensively studied for its endocrine-disrupting properties. Research indicates that it can mimic estrogenic activity, leading to alterations in reproductive functions in various animal models.

Case Study:

In a study assessing the effects of Methoxychlor on female rats, exposure led to significant changes in estrous cycles and reproductive organ weights. The compound was found to bind to estrogen receptors, initiating signaling pathways associated with estrogenic activity .

Toxicological Effects

Methoxychlor's toxicity profile has been evaluated through various animal studies. It exhibits acute toxicity towards aquatic organisms and has been implicated in developmental and reproductive toxicity.

Table 1: Toxicological Effects of Methoxychlor-d6

| Organism | Endpoint | Effect | Reference |

|---|---|---|---|

| Rat | Reproductive health | Altered estrous cycles | |

| Fish (Zebrafish) | Developmental toxicity | Malformations observed | |

| Insects | Mortality rate | High mortality at low doses |

Environmental Impact

The environmental persistence of Methoxychlor raises concerns regarding its bioaccumulation and potential ecological impact. Studies have shown that residual levels can remain significant over time, affecting non-target species.

Research Findings:

特性

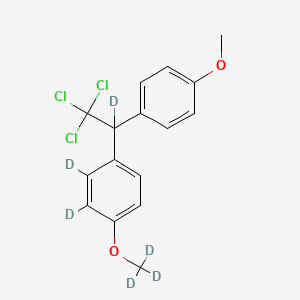

IUPAC Name |

2,3-dideuterio-1-[2,2,2-trichloro-1-deuterio-1-(4-methoxyphenyl)ethyl]-4-(trideuteriomethoxy)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15Cl3O2/c1-20-13-7-3-11(4-8-13)15(16(17,18)19)12-5-9-14(21-2)10-6-12/h3-10,15H,1-2H3/i1D3,3D,7D,15D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAKOZHOLGAGEJT-HZKREGIUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)C(Cl)(Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=CC=C1C([2H])(C2=CC=C(C=C2)OC)C(Cl)(Cl)Cl)OC([2H])([2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15Cl3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。